2-(6-Bromopyridin-3-yl)cyclopropan-1-amine 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17336105
InChI: InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2
SMILES:
Molecular Formula: C8H9BrN2
Molecular Weight: 213.07 g/mol

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17336105

Molecular Formula: C8H9BrN2

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine -

Specification

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
IUPAC Name 2-(6-bromopyridin-3-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2
Standard InChI Key NWLHGQAKWNDXPX-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)C2=CN=C(C=C2)Br

Introduction

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring attached to a brominated pyridine moiety. This unique structure contributes to its potential applications in medicinal chemistry and material science. The compound is often encountered in its dihydrochloride salt form, which enhances its solubility and stability in various applications.

Synthesis Methods

The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. This process may include several steps:

  • Starting Materials: The synthesis begins with a pyridine derivative that can undergo cyclopropanation.

  • Cyclopropanation Reaction: This step involves forming the cyclopropane ring using appropriate reagents.

  • Purification: The final product is often purified through recrystallization or chromatography to obtain the dihydrochloride form.

Chemical Reactivity and Applications

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride participates in various chemical reactions, primarily nucleophilic substitutions and coupling reactions, due to the electrophilic nature of the bromine substituent. Its applications are significant in medicinal chemistry as a building block for synthesizing biologically active compounds.

Reaction TypeDescription
Nucleophilic SubstitutionInvolves replacing the bromine with nucleophiles.
Coupling ReactionsUsed to form new bonds with other molecules.

Biological Activity and Research Findings

Research indicates that 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride exhibits significant biological activity, particularly as an endothelial nitric oxide synthase modulator. This modulation is crucial for regulating vascular tone and blood flow, suggesting potential therapeutic applications in cardiovascular diseases.

Biological ActivityPotential Applications
Nitric Oxide Synthase ModulationCardiovascular disease treatment
Anti-cancer and Anti-inflammatory EffectsVarious pharmacological activities

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